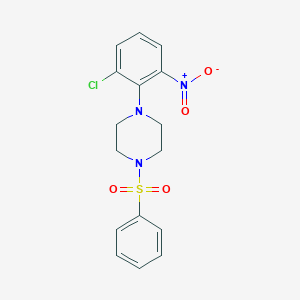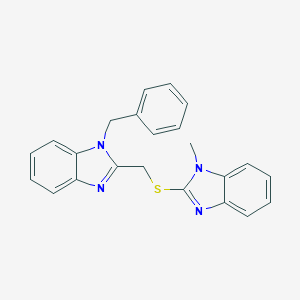
1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further substituted with a 2-chloro-6-nitro-phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group at the 6-position, forming 2-chloro-6-nitroaniline.
Sulfonylation: The 2-chloro-6-nitroaniline is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form 2-chloro-6-nitro-N-(phenylsulfonyl)aniline.
Piperazine Substitution: Finally, the 2-chloro-6-nitro-N-(phenylsulfonyl)aniline is reacted with piperazine under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Major Products Formed:
Reduction: 1-Benzenesulfonyl-4-(2-chloro-6-amino-phenyl)-piperazine.
Substitution: 1-Benzenesulfonyl-4-(2-substituted-6-nitro-phenyl)-piperazine.
Oxidation: this compound N-oxide.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group can enhance the compound’s ability to bind to proteins and enzymes, modulating their activity. The piperazine ring provides structural flexibility, allowing the compound to fit into different binding sites.
Comparación Con Compuestos Similares
- 1-Benzenesulfonyl-4-(2-chloro-phenyl)-piperazine
- 1-Benzenesulfonyl-4-(2-nitro-phenyl)-piperazine
- 1-Benzenesulfonyl-4-(2-chloro-6-methyl-phenyl)-piperazine
Comparison: 1-(Benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine is unique due to the presence of both the chloro and nitro groups on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity compared to similar compounds with only one of these groups. The presence of the nitro group can enhance the compound’s ability to undergo bioreduction, while the chloro group can facilitate substitution reactions, providing a versatile platform for further chemical modifications.
Propiedades
Fórmula molecular |
C16H16ClN3O4S |
|---|---|
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-4-(2-chloro-6-nitrophenyl)piperazine |
InChI |
InChI=1S/C16H16ClN3O4S/c17-14-7-4-8-15(20(21)22)16(14)18-9-11-19(12-10-18)25(23,24)13-5-2-1-3-6-13/h1-8H,9-12H2 |
Clave InChI |
KYEZSBYXRVFNPH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B317467.png)

![N-(3,4-DIMETHOXYPHENYL)-2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B317470.png)
![Tetrazole, 1-(2-fluorophenyl)-5-[4-(1,1-dimethylethyl)benzylthio]-](/img/structure/B317472.png)
![2-{4-[(2-chloro-4-fluorobenzyl)oxy]phenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B317473.png)
![5-[5-(4-Nitrophenyl)furan-2-yl]-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one](/img/structure/B317474.png)
![2-{[(4-iodophenyl)sulfonyl]amino}-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-3-phenylpropanamide](/img/structure/B317478.png)
![ethyl N-[(2R)-3-(1H-indol-3-yl)-1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B317479.png)

![4-{[5-(3-acetylphenyl)-2-furyl]methylene}-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B317482.png)
![ethyl 2-chloro-5-(5-{[1-(3,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B317483.png)
![5-[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one](/img/structure/B317486.png)
![2-(4-Methoxy-2-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B317488.png)
![5-[3-Bromo-4-[(4-bromophenyl)methoxy]phenyl]-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one](/img/structure/B317489.png)
